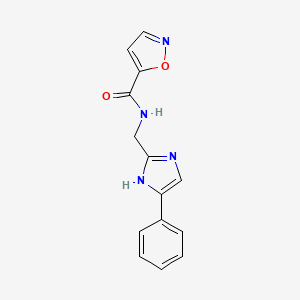

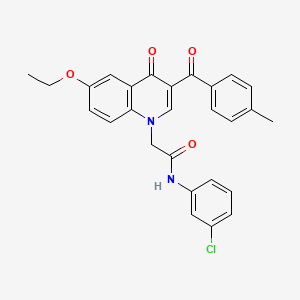

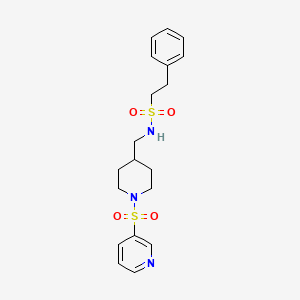

N-((4-phenyl-1H-imidazol-2-yl)methyl)isoxazole-5-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .

Synthesis Analysis

The review highlights the recent advances (2018-present) in the regiocontrolled synthesis of substituted imidazoles . These heterocycles are key components to functional molecules that are used in a variety of everyday applications .Molecular Structure Analysis

The structure of the ligand and its Pd (II) complex was characterized via IR, UV-visible, 1 H-NMR, 13 C-NMR, mass spectroscopy, TGA and powder XRD techniques .Chemical Reactions Analysis

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .Physical And Chemical Properties Analysis

The structure of the ligand and its Pd (II) complex was characterized via IR, UV-visible, 1 H-NMR, 13 C-NMR, mass spectroscopy, TGA and powder XRD techniques .科学的研究の応用

Angiotensin II Receptor Antagonists

A new series of nonpeptide angiotensin II receptor antagonists, showcasing the significance of imidazole derivatives in developing potent, orally active antihypertensives, represents a pivotal advancement in cardiovascular drug discovery. These compounds, characterized by their biphenylylmethyl imidazole structure, exemplify the therapeutic potential of imidazole derivatives in addressing hypertension, an area directly relevant to the structural motif of the queried compound (Carini et al., 1991).

Polyamides and Hydrogen Bonding

Research into polyamides derived from imidazole-containing diacids, such as 1-methyl-4,5-imidazoledicarboxylic acid, has revealed materials with excellent thermal stability and solubility in various solvents. These findings underscore the utility of imidazole-based compounds in material science, particularly in creating novel polymers with specific intramolecular hydrogen bonding patterns, which might be indirectly related to the structural features of N-((4-phenyl-1H-imidazol-2-yl)methyl)isoxazole-5-carboxamide (Bouck & Rasmussen, 1993).

Immunomodulatory Effects

Isoxazole derivatives, such as leflunomide and its metabolites, have shown promising results as disease-modifying antirheumatic drugs due to their ability to inhibit dihydroorotate dehydrogenase, a key enzyme in pyrimidine synthesis. This action reduces pyrimidine nucleotide pools, crucial for immune cell functions, highlighting the potential of isoxazole and imidazole compounds in developing new immunosuppressive therapies (Knecht & Löffler, 1998).

Antitumor Agents

The synthesis and antitumor properties of imidazotetrazine derivatives, including compounds with potential broad-spectrum antitumor activity, demonstrate the role of imidazole derivatives in cancer therapy. Such research underlines the critical role of imidazole moieties in developing novel antineoplastic agents, a category to which the query compound could theoretically contribute (Stevens et al., 1984).

作用機序

Target of Action

It is known that imidazole derivatives, which this compound is a part of, have a broad range of biological activities and can interact with various targets .

Mode of Action

Imidazole derivatives are known to interact with their targets in various ways, leading to a range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Biochemical Pathways

Given the broad range of biological activities associated with imidazole derivatives, it can be inferred that multiple pathways could potentially be affected .

Result of Action

Given the broad range of biological activities associated with imidazole derivatives, it can be inferred that the compound could potentially have various effects at the molecular and cellular level .

Safety and Hazards

将来の方向性

特性

IUPAC Name |

N-[(5-phenyl-1H-imidazol-2-yl)methyl]-1,2-oxazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N4O2/c19-14(12-6-7-17-20-12)16-9-13-15-8-11(18-13)10-4-2-1-3-5-10/h1-8H,9H2,(H,15,18)(H,16,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYFZPOLZMLXZCV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CN=C(N2)CNC(=O)C3=CC=NO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-(4-(isobutylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(naphthalen-1-yl)acetamide](/img/structure/B2879343.png)

![2-(1H-Benzoimidazol-2-YL)-2H-[1,2,4]triazol-3-ylamine](/img/structure/B2879352.png)

![4-[4-(5-Chloropyrimidin-2-yl)oxypiperidin-1-yl]-6-(trifluoromethyl)pyrimidine](/img/structure/B2879356.png)